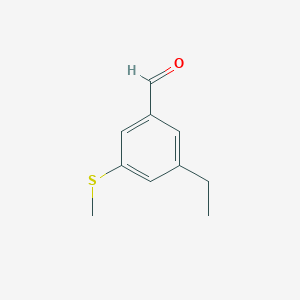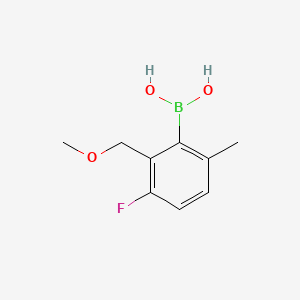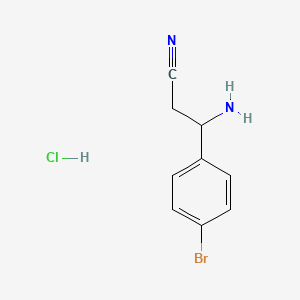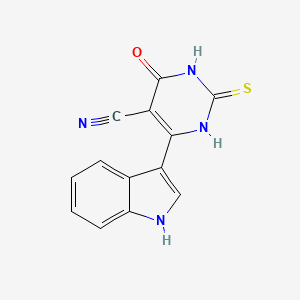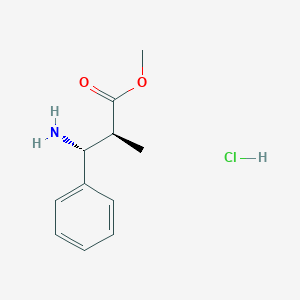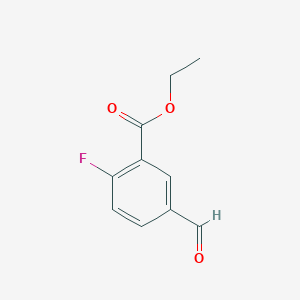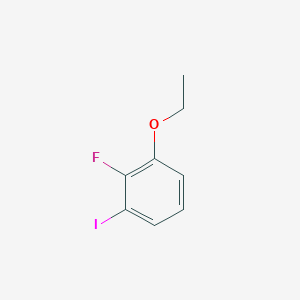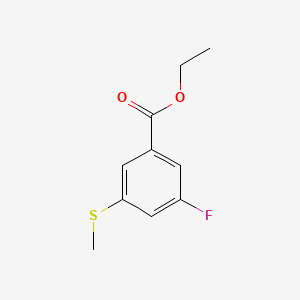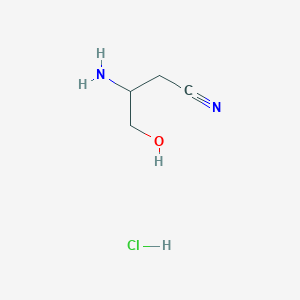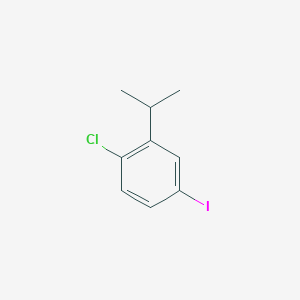
1-Chloro-4-iodo-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-iodo-2-isopropylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-iodo-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-iodo-2-isopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-iodo-2-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Substitution: Products include derivatives where chlorine or iodine is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Products include ketones or carboxylic acids derived from the oxidation of the isopropyl group.
Reduction: Products include less halogenated derivatives or fully dehalogenated benzene rings.
Scientific Research Applications
1-Chloro-4-iodo-2-isopropylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may be used in the synthesis of drugs with specific halogenated aromatic structures.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties to the final products, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-chloro-4-iodo-2-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s halogen atoms can act as leaving groups, allowing for the introduction of new functional groups onto the benzene ring. This reactivity is facilitated by the electron-withdrawing effects of the chlorine and iodine atoms, which activate the benzene ring towards electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-iodobenzene: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Chloro-2-isopropylbenzene: Lacks the iodine atom, leading to variations in chemical behavior.
4-Iodo-2-isopropylbenzene:
Uniqueness
1-Chloro-4-iodo-2-isopropylbenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with an isopropyl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H10ClI |
|---|---|
Molecular Weight |
280.53 g/mol |
IUPAC Name |
1-chloro-4-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3 |
InChI Key |
MYOAXOPAMASIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


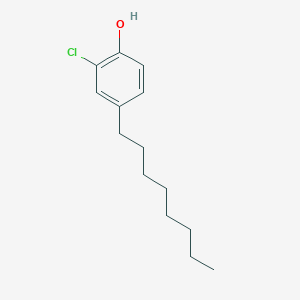
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)
